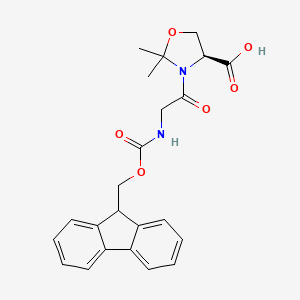

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBXHZJERGBCEL-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: A Technical Guide to Overcoming Peptide Synthesis Challenges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide, a specialized building block utilized in solid-phase peptide synthesis (SPPS) to address the common challenge of peptide aggregation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the synthesis of "difficult" peptides. While specific quantitative comparative data remains proprietary or dispersed across various studies, this document consolidates the available information, including a detailed, generalized experimental protocol for its use and the underlying principles of its efficacy.

Introduction

The synthesis of long or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation, primarily driven by the formation of intermolecular β-sheets, can lead to incomplete coupling and deprotection steps, resulting in low yields and poor purity of the final product. This compound is a rationally designed dipeptide that introduces a temporary "kink" in the peptide backbone, disrupting these secondary structures and improving synthesis outcomes.[1][2][3]

Chemical Properties

This compound is the N-terminally protected dipeptide of glycine and a serine-derived pseudoproline. The pseudoproline moiety is a 2,2-dimethyloxazolidine ring formed from the serine residue.

| Property | Value |

| Molecular Formula | C23H24N2O6 |

| Molecular Weight | 424.45 g/mol |

| CAS Number | 1095952-22-9 |

| Appearance | White to off-white powder |

| Purity (typical) | ≥97% (HPLC) |

| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP) |

Mechanism of Action: Disrupting Aggregation

The efficacy of this compound lies in the conformational constraints imposed by the oxazolidine ring of the pseudoproline. This ring structure mimics the backbone turn of proline, favoring a cis-amide bond conformation over the more common trans conformation.[1][3] This induced "kink" disrupts the formation of regular secondary structures like β-sheets, which are the primary cause of peptide aggregation during synthesis. By preventing aggregation, the growing peptide chain remains well-solvated and accessible to reagents, leading to more efficient coupling and deprotection cycles.[2][4] The native serine residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[5]

References

An In-depth Technical Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: A Pseudoproline Dipeptide for Enhanced Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a key building block in modern peptide chemistry. This pseudoproline dipeptide is instrumental in overcoming common challenges in solid-phase peptide synthesis (SPPS), particularly peptide aggregation.

Chemical Structure and Properties

This compound is a dipeptide derivative where the serine residue is modified to form a dimethyl-substituted oxazolidine ring, a structure referred to as a pseudoproline (Psi(Me,Me)Pro). This modification is introduced to transiently alter the peptide backbone's conformation during synthesis. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is standard for SPPS.

The incorporation of the Psi(Me,Me)Pro moiety enhances the structural diversity of peptides, allowing for the exploration of unique conformations and biological activities.[1] This compound is a versatile building block in peptide synthesis, particularly valuable for researchers focused on developing complex peptides and proteins.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄N₂O₆ | [2][3] |

| Molecular Weight | 424.45 g/mol | [2][3][4] |

| Appearance | White to off-white powder | |

| Purity | ≥97% (HPLC) | [1][5] |

| Optical Rotation [α]²⁵/D | -34 ± 2.5º (c=1 in MeOH) | [1][5] |

| Solubility | Soluble in DMSO (100 mg/mL) | [2][6] |

| Storage Conditions | Store at 2-8°C, away from moisture | [2] |

Mechanism of Action in Peptide Synthesis

During solid-phase peptide synthesis, growing peptide chains, especially those with hydrophobic residues, have a tendency to aggregate through the formation of intermolecular β-sheets. This aggregation can hinder coupling and deprotection steps, leading to lower yields and purity.

The introduction of a pseudoproline dipeptide like this compound disrupts these secondary structures.[7][8][9][10] The oxazolidine ring induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation over the more common trans conformation.[7] This conformational constraint effectively breaks up the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[7] The native serine residue is regenerated upon final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[10][11]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols and is compatible with automated peptide synthesizers.[7]

Manual Coupling Protocol

This protocol outlines the manual incorporation of the pseudoproline dipeptide.

Materials:

-

Fmoc-deprotected peptide resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU, PyBOP) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling:

-

Dissolve this compound and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add the base (e.g., DIPEA) to the activation mixture and immediately add it to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin (Kaiser) test.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

Cleavage and Deprotection

The pseudoproline moiety is stable under the basic conditions of Fmoc removal but is cleaved by TFA, which simultaneously removes the peptide from the resin and deprotects acid-labile side-chain protecting groups.

Cleavage Cocktail (Reagent K - for peptides with Trp, Met, Cys, Tyr):

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Simplified Cleavage Cocktail (for peptides without sensitive residues):

-

TFA: 95%

-

Water: 2.5%

-

Triisopropylsilane (TIS): 2.5%

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage: Treat the dried resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications

This compound is widely utilized in various research and development areas:

-

Synthesis of "Difficult" Peptides: It is particularly effective in the synthesis of long or hydrophobic peptide sequences that are prone to aggregation.[12]

-

Drug Discovery and Development: By enabling the synthesis of complex peptides, it facilitates the development of peptide-based therapeutics.[1]

-

Protein Engineering: It can be used to introduce specific conformational constraints in synthetic proteins or protein domains.

-

Bioconjugation: The resulting peptides can be used in bioconjugation processes to create targeted therapies or diagnostic tools.[1]

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists. Its ability to disrupt peptide aggregation by inducing a temporary conformational kink in the peptide backbone leads to significantly improved synthesis yields and purity for challenging peptide sequences. The straightforward integration of this pseudoproline dipeptide into standard Fmoc-SPPS protocols makes it an invaluable building block for the synthesis of complex peptides for a wide range of applications in research, drug discovery, and biotechnology.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fmoc-Gly-Ser(psiMe,Mepro)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 12. Pseudoproline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: Synthesis and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and mechanism of action of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide building block critical in modern peptide chemistry. This document details its role in overcoming challenges in solid-phase peptide synthesis (SPPS) and its potential applications in drug discovery.

Introduction: Overcoming Peptide Synthesis Challenges with Pseudoprolines

The chemical synthesis of long and complex peptides is often hindered by the aggregation of the growing peptide chain, leading to poor yields and purity.[1] Pseudoproline dipeptides, such as this compound, are powerful tools designed to mitigate these issues.[2] These synthetic building blocks temporarily introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that are responsible for aggregation.[3][4] This guide will delve into the synthesis of this specific pseudoproline dipeptide and its mechanisms of action, both in the context of chemical synthesis and its potential in therapeutic applications.

Synthesis of this compound

This compound is a dipeptide derivative where the serine residue is reversibly protected as a proline-like oxazolidine ring.[5] This modification is achieved through the reaction of the dipeptide Fmoc-Gly-Ser with a ketone, typically acetone, or its equivalent, 2,2-dimethoxypropane.[1]

General Synthesis Workflow

The synthesis of Fmoc-protected pseudoproline dipeptides generally involves a two-step process: the formation of the initial dipeptide followed by the cyclization to form the pseudoproline ring. A recent study reports a straightforward and scalable preparation of Fmoc-protected dipeptides, including pseudoprolines, with overall yields ranging from 36–82%.[6]

Detailed Experimental Protocol

Step 1: Synthesis of Fmoc-Gly-Ser-OMe

-

Dissolve Fmoc-Gly-OH in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIEA).

-

Add H-Ser-OMe.HCl and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction mixture by washing with dilute acid, base, and brine.

-

Purify the crude product by flash column chromatography to obtain Fmoc-Gly-Ser-OMe.

Step 2: Cyclization to form Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OMe

-

Dissolve Fmoc-Gly-Ser-OMe in a mixture of 2,2-dimethoxypropane and a suitable solvent like acetone.

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., BF3·Et2O or p-toluenesulfonic acid).[7]

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the resulting Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OMe.

Step 3: Saponification to this compound

-

Dissolve the methyl ester in a mixture of THF and water.

-

Add a base such as lithium hydroxide (LiOH) and stir at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, acidify the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product.

Mechanism of Action in Peptide Synthesis

The primary role of this compound in SPPS is to disrupt the formation of secondary structures that lead to peptide aggregation.[1] This is achieved through a conformational-disrupting mechanism.

Conformational Disruption

The oxazolidine ring of the pseudoproline moiety imposes a "kink" in the peptide backbone, similar to that of a natural proline residue.[4] This steric constraint favors a cis-amide bond conformation between the pseudoproline and the preceding amino acid, in contrast to the more common trans conformation.[1] This disruption of the regular peptide backbone geometry prevents the inter-chain hydrogen bonding necessary for the formation of β-sheets, a major cause of aggregation.[3]

References

Unlocking "Difficult" Peptides: An In-depth Technical Guide to Pseudoproline Dipeptides in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of drug discovery and biomedical research, often encounters significant hurdles when dealing with "difficult sequences." These sequences, typically rich in hydrophobic residues or prone to secondary structure formation, can lead to on-resin aggregation during solid-phase peptide synthesis (SPPS). This aggregation results in incomplete reactions, low yields, and challenging purifications. Pseudoproline dipeptides have emerged as a powerful tool to overcome these obstacles, enabling the successful synthesis of complex and previously inaccessible peptides. This guide provides a comprehensive overview of pseudoproline dipeptides, their mechanism of action, practical applications, and detailed experimental protocols.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the growing peptide chain is covalently attached to a solid support. As the chain elongates, intermolecular and intramolecular hydrogen bonding can lead to the formation of secondary structures, most notably β-sheets. This aggregation shields the N-terminus of the growing peptide, hindering the subsequent coupling of the next amino acid. The consequences of on-resin aggregation are severe:

-

Low Coupling Yields: Incomplete coupling reactions lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

-

Difficult Purification: The crude peptide product is a heterogeneous mixture of the target peptide and various deletion sequences, which are often difficult to separate by chromatography.

-

Failed Syntheses: In extreme cases, aggregation can completely halt the synthesis, leading to a total loss of the desired product.

Pseudoproline Dipeptides: A Solution to Aggregation

Pseudoproline dipeptides are specialized building blocks designed to disrupt the formation of secondary structures during SPPS.[1] They are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine or thiazolidine ring, respectively.[1] This cyclic structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][2]

The key to their effectiveness lies in their ability to favor a cis-amide bond conformation over the more common trans conformation.[1] This disruption of the regular backbone geometry effectively breaks up the hydrogen bonding patterns required for β-sheet formation, thereby preventing aggregation and improving the solvation of the peptide chain.[1]

Key Advantages of Using Pseudoproline Dipeptides:

-

Increased Yield and Purity: By minimizing aggregation, pseudoproline dipeptides lead to more complete coupling reactions, resulting in significantly higher yields and purity of the crude peptide product.[2][3]

-

Enhanced Solubility: Peptides containing pseudoproline dipeptides often exhibit improved solubility, which is beneficial for both the synthesis and subsequent handling of the peptide.[1][2]

-

Facilitation of Cyclization: The backbone kink introduced by pseudoproline dipeptides can pre-organize a linear peptide into a conformation that is favorable for cyclization, often leading to increased yields and faster reaction times for cyclic peptide synthesis.[2]

-

Reversible Modification: The pseudoproline moiety is stable throughout the SPPS process but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[1][2]

Quantitative Impact on Peptide Synthesis

The use of pseudoproline dipeptides has a dramatic and positive impact on the synthesis of difficult peptides. While extensive comparative data across a wide range of peptides is proprietary to individual research labs and companies, the available literature clearly demonstrates their efficacy. A prime example is the synthesis of human amylin (a 37-residue peptide), which is notoriously prone to aggregation. Standard Fmoc-SPPS of human amylin often yields only trace amounts of the desired product.[1][4] In contrast, the incorporation of pseudoproline dipeptides enables its synthesis in high yield and purity.[1][4][5]

| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |

| Human Amylin (8-37) | Standard Fmoc-SPPS | Trace amounts of product | Very Low | [1][4] |

| Human Amylin (8-37) | With Pseudoproline Dipeptides | High | High | [1][4] |

| PADRE | Standard Fmoc-SPPS on Rink Amide resin (0.4 mmole/g) | Low | 45 | [6] |

| PADRE | With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH on Rink Amide resin (0.4 mmole/g) | High | 87 | [6] |

| Difficult 10-mer peptide | Standard Fmoc-SPPS | 10 | Low | [7] |

| Difficult 10-mer peptide | With Pseudoproline Dipeptide | 87 | High | [7] |

Experimental Protocols

Synthesis of a Representative Pseudoproline Dipeptide: Fmoc-Gly-Ser(ψMe,Mepro)-OH

The direct insertion method is the preferred route for synthesizing pseudoproline dipeptides due to its higher efficiency.[1] This method involves the formation of the oxazolidine ring after the dipeptide has been formed.

Materials:

-

Fmoc-Gly-Ser-OH

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Hexane

Procedure:

-

Suspend Fmoc-Gly-Ser-OH (1 equivalent) in anhydrous DCM.

-

Add 2,2-dimethoxypropane (5 equivalents).

-

Add a catalytic amount of p-TsOH.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by adding a few drops of pyridine.

-

Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield Fmoc-Gly-Ser(ψMe,Mepro)-OH as a white solid.

Incorporation of a Pseudoproline Dipeptide into a Peptide Chain via Fmoc-SPPS

This protocol outlines the general steps for incorporating a commercially available or synthesized pseudoproline dipeptide into a peptide sequence using a manual or automated peptide synthesizer.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Xaa-Ser(ψMe,Mepro)-OH (or other pseudoproline dipeptide)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.[1]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for the desired time (typically 30-60 minutes).

-

-

Incorporation of Pseudoproline Dipeptide:

-

In the cycle where the pseudoproline is to be incorporated, use the Fmoc-pseudoproline dipeptide instead of a standard Fmoc-amino acid.

-

The coupling procedure is identical to a standard amino acid coupling.

-

-

Washing: After coupling, wash the resin thoroughly with DMF, DCM, and DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Washing and Drying: Wash the resin with DMF, DCM, and finally with methanol, then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the conversion of the pseudoproline back to its native amino acid.[1]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

-

Purification and Analysis:

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizing the Impact and Application

Mechanism of Action: Disrupting Aggregation

The core principle behind pseudoproline dipeptides is the introduction of a conformational "kink" that disrupts the formation of β-sheets.

Caption: Mechanism of pseudoproline dipeptides in preventing peptide aggregation.

Experimental Workflow: Synthesizing a GPCR Ligand

Peptides are crucial ligands for G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous signaling pathways. The synthesis of potent and selective peptide agonists or antagonists for GPCRs is a key activity in drug discovery. Pseudoproline dipeptides can be instrumental in synthesizing these potentially complex peptides.

Caption: Workflow for synthesizing and evaluating a GPCR peptide ligand using pseudoproline dipeptides.

A Representative Signaling Pathway: GPCR Activation

The synthesized peptide ligand can then be used to study its effect on a specific GPCR signaling pathway.

Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide ligand.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern peptide synthesis. By effectively disrupting on-resin aggregation, they enable the efficient synthesis of long and complex peptides that were previously considered "inaccessible." Their ease of use, compatibility with standard Fmoc-SPPS protocols, and the significant improvements they offer in terms of yield and purity make them a valuable asset for researchers, scientists, and drug development professionals. The ability to reliably synthesize challenging peptide sequences opens up new avenues for exploring their therapeutic potential and for elucidating their roles in complex biological processes.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: A Technical Guide to Solubility, Stability, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH, a pseudoproline dipeptide critical for the successful synthesis of complex peptide sequences. This document consolidates available data on its solubility and stability, offers detailed experimental protocols for its use, and visualizes key workflows to support researchers in drug development and biotechnology.

Core Concepts and Physicochemical Properties

This compound is a dipeptide building block utilized in solid-phase peptide synthesis (SPPS).[1] It incorporates a pseudoproline (Ψ(Me,Me)Pro) moiety, which is a temporary modification of the serine residue to form a TFA-labile oxazolidine ring. This structural feature acts as a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that can lead to aggregation and poor synthesis yields, particularly in "difficult" or hydrophobic sequences.[2] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the N-terminus, standard in modern peptide synthesis.[1]

The primary advantage of using this compound is its ability to enhance the solubility and coupling efficiency of the growing peptide chain.[2][3] The pseudoproline modification is completely reversible under standard trifluoroacetic acid (TFA)-based cleavage conditions, regenerating the native serine residue in the final peptide.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₄N₂O₆ | [1] |

| Molecular Weight | 424.45 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity (HPLC) | ≥ 97% | [1] |

| CAS Number | 1095952-22-9 | [1][2] |

Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, information from suppliers provides some key insights.

Table 2: Solubility Data for this compound

| Solvent | Concentration | Notes | Source |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (235.60 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent. | [2] |

| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for this class of compounds in SPPS.[2] Qualitative statement. | [2] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF for SPPS, in which pseudoproline dipeptides are known to be soluble.[2] Qualitative statement. | [2] |

For practical application in automated peptide synthesizers, it is common to dissolve Fmoc-amino acids and their derivatives in DMF or NMP at concentrations ranging from 0.2 to 0.5 M. Given the single data point in DMSO, it is reasonable to expect good solubility in other polar aprotic solvents typically used in peptide synthesis.

Stability

This compound exhibits stability under the standard conditions of Fmoc-based solid-phase peptide synthesis. The key aspects of its stability are summarized below.

Storage: For long-term storage, the lyophilized powder should be kept in a sealed container away from moisture and light.[2] Recommended storage temperatures vary by supplier, but a conservative approach is best for maintaining purity.

Table 3: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Source |

| Powder | -20°C | 1 year | [2] |

| -80°C | 2 years | [2] | |

| In Solvent (e.g., DMSO) | -20°C | 1 month | [2] |

| -80°C | 6 months | [2] |

Stability in Solution:

-

Fmoc SPPS Conditions: The pseudoproline oxazolidine ring is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and to the neutral to slightly basic conditions of the coupling reactions.[2]

-

Acidic Conditions: The pseudoproline moiety is stable to weak acids.[1] However, it is designed to be cleaved by strong acids, most notably trifluoroacetic acid (TFA), which is used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.[4][2] This cleavage step quantitatively regenerates the native serine residue.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. The key difference is that a single coupling step introduces two amino acid residues.

Protocol for Manual Coupling in SPPS

This protocol assumes a starting resin with a free N-terminal amine.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Reagent Preparation:

-

Dissolve this compound (1.5 to 3 equivalents relative to resin loading) in DMF or NMP.

-

Prepare a solution of a suitable coupling agent, such as HBTU (0.95 equivalents relative to the dipeptide) and HOBt (1 equivalent relative to the dipeptide), in DMF.

-

Prepare a solution of a tertiary base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the dipeptide), in NMP.

-

-

Activation:

-

Combine the dipeptide solution with the coupling agent solution.

-

Add the DIEA solution to the mixture and allow for pre-activation for 1-5 minutes. The solution may change color.

-

-

Coupling:

-

Drain the solvent from the swollen resin.

-

Add the activated dipeptide solution to the resin.

-

Agitate the reaction vessel for 1 to 2 hours at room temperature.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Monitoring the Coupling Reaction (Optional):

-

Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. Note that the Kaiser test is not applicable to secondary amines like proline or pseudoproline, but in this case, the test is performed after the coupling to the preceding amino acid's free amine.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF. The resin is now ready for the next coupling cycle.

-

Cleavage and Deprotection

The regeneration of the serine residue from the pseudoproline occurs simultaneously with the global deprotection and cleavage from the resin.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Water: 5%

-

Phenol: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Incubate at room temperature with occasional swirling for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the purified peptide under vacuum.

-

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: SPPS workflow for incorporating this compound.

Caption: Cleavage and regeneration of the native serine residue.

Conclusion

This compound is an invaluable tool for overcoming synthetic challenges associated with peptide aggregation and poor solubility during SPPS. Its ability to temporarily introduce a proline-like kink enhances coupling efficiencies and improves the quality of the crude peptide product. While comprehensive quantitative data on its solubility and stability are limited, the available information and extensive practical application confirm its robustness under standard Fmoc-SPPS conditions and its clean conversion back to the native serine residue upon TFA cleavage. The protocols and workflows provided in this guide offer a practical framework for the successful application of this dipeptide in the synthesis of complex and therapeutically relevant peptides.

References

Technical Guide: Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in Solid-Phase Peptide Synthesis

CAS Number: 1095952-22-9

Introduction

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block essential for modern solid-phase peptide synthesis (SPPS).[1][2] Its unique chemical structure is engineered to overcome significant challenges in the synthesis of "difficult" peptide sequences, which are often prone to aggregation. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols associated with this compound for researchers, scientists, and professionals in drug development.

The core of this dipeptide's utility lies in the Ser(Psi(Me,Me)Pro) moiety, where the serine residue is reversibly protected as a 2,2-dimethyloxazolidine.[2] This modification introduces a temporary "kink" in the growing peptide chain, disrupting the formation of secondary structures like β-sheets that are the primary cause of peptide aggregation during synthesis.[2] By preventing aggregation, this building block significantly enhances coupling efficiency, leading to higher purity and yield of the final peptide product.[2]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for experimental design, including solvent selection and storage conditions.

| Property | Value | Reference |

| CAS Number | 1095952-22-9 | --INVALID-LINK-- |

| Molecular Formula | C23H24N2O6 | --INVALID-LINK-- |

| Molecular Weight | 424.45 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Purity (HPLC) | ≥97% | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is in overcoming aggregation in Fmoc-based SPPS.[2] This makes it an invaluable tool for the synthesis of:

-

Long Peptides (>30 amino acids): The propensity for aggregation increases with peptide length. Pseudoproline dipeptides help maintain the solubility of the growing peptide chain on the solid support.

-

Hydrophobic Peptides: Sequences rich in hydrophobic residues are particularly prone to forming insoluble aggregates. The introduction of a pseudoproline can disrupt these interactions.

-

Amyloidogenic Peptides: The synthesis of peptides like amyloid-beta, which are known to aggregate into fibrils, is greatly facilitated by the use of pseudoproline dipeptides.

By enabling the efficient synthesis of these challenging peptides, this compound is instrumental in various areas of drug discovery and development, including the production of peptide-based therapeutics and the synthesis of peptides for studying biological pathways.

Experimental Protocols

The following is a representative protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Materials and Reagents

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

Solid-Phase Peptide Synthesis Workflow

The general workflow for SPPS incorporating the pseudoproline dipeptide is illustrated in the diagram below.

Detailed Coupling Protocol for this compound

-

Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading), HBTU (1.95 equivalents), and DIPEA (4 equivalents) in a minimal amount of DMF.

-

Coupling Reaction: Add the coupling solution to the resin and agitate for 2 hours at room temperature.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.

Cleavage and Deprotection

Following the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TFA in the cocktail will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and convert the pseudoproline back to a native serine residue.

Quantitative Data and Expected Outcomes

The use of this compound is expected to significantly improve the synthesis of difficult peptides. Table 2 presents a hypothetical comparison of the synthesis of a model amyloidogenic peptide with and without the pseudoproline dipeptide.

| Parameter | Standard SPPS | SPPS with Fmoc-Gly-Ser(Psi)Pro-OH |

| Crude Peptide Yield | 45% | 85% |

| Purity of Crude Peptide (HPLC) | 30% | 75% |

| Major Impurities | Deletion sequences, truncations | Minimal deletion sequences |

| Final Purified Yield | 5% | 40% |

Application in Biological Research: A Conceptual Overview

While this compound is a synthetic tool and not directly involved in biological signaling, it enables the creation of peptides that are crucial for studying such pathways. The diagram below illustrates the conceptual workflow from peptide synthesis to its application in probing a hypothetical cell signaling cascade.

In this conceptual workflow, a bioactive peptide is first synthesized using advanced tools like this compound to ensure high purity and yield. This purified peptide is then introduced to a cellular model to investigate its effect on a specific signaling pathway, with the outcome measured by analyzing downstream cellular responses. This demonstrates the critical enabling role of advanced peptide synthesis in fundamental biological and drug discovery research.

References

Molecular weight of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Its primary function is to mitigate the aggregation of the growing peptide chain, a common challenge in the synthesis of long or hydrophobic peptides. The incorporation of the pseudoproline moiety introduces a temporary "kink" in the peptide backbone, disrupting the interchain hydrogen bonding that leads to the formation of secondary structures like β-sheets. This technical guide provides an in-depth overview of the properties, synthesis, and application of this compound.

Physicochemical Properties

This compound is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 424.45 g/mol | [1][2] |

| Molecular Formula | C23H24N2O6 | [1][2] |

| CAS Number | 109522-22-9 | [2] |

| Purity (HPLC) | ≥ 97.0% | [1][2] |

| Optical Rotation | -35.0° to -27.0° (c=1 in methanol) | [1] |

| Appearance | White to off-white powder | [1][3] |

| Storage | 2-8°C |

Experimental Protocols

Representative Synthesis of this compound

Materials:

-

Fmoc-Gly-Ser-OH

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Fmoc-Gly-Ser-OH in anhydrous DCM.

-

Addition of Reagents: To the solution, add an excess of 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane to yield the pure this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide sequence during SPPS using standard coupling protocols. The pseudoproline moiety is stable to the basic conditions used for Fmoc deprotection but is cleaved under the acidic conditions of the final resin cleavage, regenerating the native serine residue.

Materials:

-

Fmoc-protected amino acid resin

-

20% Piperidine in Dimethylformamide (DMF)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous DMF

-

DCM

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Dipeptide Coupling:

-

Dissolve this compound and the coupling reagent in DMF.

-

Add the base (e.g., DIPEA) to the solution to activate the carboxylic acid.

-

Add the activated dipeptide solution to the resin and allow it to react for the recommended coupling time.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the subsequent Fmoc-amino acids.

-

Final Cleavage: Once the peptide sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, including the conversion of the pseudoproline back to serine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Diagrams

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during solid-phase peptide synthesis.

Incorporation of the pseudoproline dipeptide in SPPS.

The following diagram illustrates the chemical logic of the pseudoproline's function.

References

A Technical Guide to Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH: Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pseudoproline dipeptide, Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH. The document details its suppliers, pricing, and, most critically, its application in overcoming aggregation challenges during Fmoc solid-phase peptide synthesis (SPPS). Detailed experimental protocols, the mechanism of action, and a typical experimental workflow are presented to aid researchers in the successful synthesis of complex and aggregation-prone peptides.

Introduction to this compound

This compound is a specialized dipeptide derivative employed as a building block in solid-phase peptide synthesis. Its key feature is the pseudoproline (Ψ(Me,Me)Pro) moiety, an oxazolidine ring formed from the serine residue. This structural modification is a powerful tool for disrupting the formation of secondary structures, such as β-sheets, in the growing peptide chain. These secondary structures are a primary cause of on-resin aggregation, which can lead to incomplete reactions and low yields in the synthesis of "difficult" peptide sequences. The incorporation of this compound helps to maintain the solubility and reactivity of the peptide chain, thereby enhancing the efficiency and success rate of the synthesis.

Supplier and Pricing Information

The availability and pricing of this compound can vary between suppliers and are subject to change. Researchers are advised to contact the vendors directly for the most current information and to inquire about bulk pricing.

| Supplier | Product Number | Purity | Pack Size | Price (USD) |

| MilliporeSigma (Novabiochem®) | 852200 | ≥97.0% (HPLC) | 1 g | ~$105 |

| 5 g | ~$394 | |||

| 25 g | ~$1530 | |||

| Fisher Scientific (distributor) | 50-230-3133 | ≥97% by HPLC | 1 g | ~$131.73 |

| Chem-Impex International | 06741 | ≥ 97% (HPLC) | - | Contact for pricing |

| MedChemExpress | HY-P2405 | 95.0% | - | Contact for pricing |

| Aapptec | - | - | - | Contact for pricing |

| Activotec | - | - | - | Contact for pricing |

Note: Prices are approximate and were gathered from publicly available information. Some vendors require a user account to view pricing. Purity levels are as stated by the supplier.

Mechanism of Action in SPPS

The efficacy of this compound in preventing aggregation stems from the conformational constraints imposed by the oxazolidine ring of the pseudoproline. This ring system introduces a "kink" in the peptide backbone, which disrupts the hydrogen bonding patterns that lead to the formation of inter-chain β-sheets. By breaking up these aggregation-prone secondary structures, the peptide chains remain better solvated and more accessible for subsequent coupling and deprotection steps. The pseudoproline modification is temporary; the native serine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical Fmoc-based solid-phase peptide synthesis workflow.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin, 0.1 mmol scale) in a reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

-

Swell the resin in DMF for at least 30 minutes.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of this compound

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents) in DMF.

-

Add an activator base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution.

-

Agitate the mixture for 2-5 minutes to pre-activate the dipeptide.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. The completion of the coupling can be monitored using a qualitative ninhydrin test.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Final Cleavage and Deprotection

-

After the full peptide sequence has been assembled, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether twice more.

-

Dry the crude peptide under vacuum.

Experimental Workflow

The following diagram illustrates a typical cycle for the incorporation of an amino acid, including the pseudoproline dipeptide, in Fmoc-SPPS.

Conclusion

This compound is an invaluable tool for peptide chemists facing challenges with peptide aggregation during synthesis. Its ability to disrupt secondary structure formation leads to higher purity and yields of the final peptide product. By following the detailed protocols and understanding the mechanism of action outlined in this guide, researchers can effectively utilize this pseudoproline dipeptide to successfully synthesize complex peptides for a wide range of applications in research and drug development.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difficult peptide sequences, particularly those prone to aggregation due to strong inter-chain hydrogen bonding and β-sheet formation, present a significant challenge in solid-phase peptide synthesis (SPPS). This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity of the target peptide. Pseudoproline dipeptides are powerful tools designed to overcome these challenges.[1]

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide where the serine residue is reversibly protected as a dimethylated oxazolidine ring.[2] This modification introduces a "kink" into the peptide backbone, similar to proline, which disrupts the formation of secondary structures during synthesis.[3] This dipeptide is incorporated as a single unit during SPPS, and the native Gly-Ser sequence is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3] The use of this dipeptide has been shown to significantly improve the quality and yield of crude peptides, especially in the synthesis of long or otherwise intractable sequences.[3][4]

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based SPPS.

Data Presentation

The use of this compound is intended to improve the outcome of challenging syntheses. Below is a table summarizing typical, illustrative results when comparing a standard synthesis of a difficult peptide sequence with one incorporating the pseudoproline dipeptide.

| Synthesis Parameter | Standard Fmoc-SPPS of a Difficult Sequence | Fmoc-SPPS with this compound |

| Crude Peptide Purity (by HPLC) | Often <50% | Typically >70-90% |

| Overall Yield | Low to moderate | Moderate to high |

| Major Impurities | Deletion sequences, capped sequences | Reduced levels of deletion sequences |

| Solubility of Resin-Bound Peptide | Often poor, leading to aggregation | Improved |

| Coupling Efficiency (Post-Pseudoproline) | Can be significantly reduced | Generally improved |

Experimental Protocols

This section details the materials and methods for the solid-phase synthesis of a peptide incorporating the this compound dipeptide.

Materials and Reagents

-

Resin: Appropriate Fmoc-compatible resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.

-

Fmoc-protected amino acids: Standard side-chain protected Fmoc amino acids.

-

This compound

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Deprotection Reagent: 20% Piperidine in DMF (v/v)

-

Coupling Reagents:

-

Option 1 (Carbodiimide): N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or Hydroxybenzotriazole (HOBt).

-

Option 2 (Onium Salt): HATU or HBTU with N,N-Diisopropylethylamine (DIEA).

-

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Cleavage Cocktail:

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Optional: Dithiothreitol (DTT) or Ethanedithiol (EDT) for peptides containing Cys or Met.

-

-

Precipitation Solvent: Cold diethyl ether.

Protocol for Peptide Synthesis

This protocol describes a single coupling cycle for the incorporation of this compound. The general procedure is applicable to both manual and automated peptide synthesis.

1. Resin Preparation and Swelling

-

Place the resin in a suitable reaction vessel.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x) for 1-2 minutes per wash to swell the resin.

2. Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and dibenzofulvene adducts.

-

Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

3. Coupling of this compound

Activation Method 1: DIC/OxymaPure

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

Activation Method 2: HATU/DIEA

-

In a separate vial, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents) in DMF.

-

Add DIEA (6-10 equivalents) to the solution.

-

Immediately add the activated solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

4. Washing

-

After the coupling reaction, drain the solution.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

-

Optional: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a complete reaction).

5. Continuation of Synthesis

-

Repeat the deprotection (Step 2) and coupling (Step 3, using the next standard Fmoc-amino acid) cycles until the desired peptide sequence is assembled.

6. Final Deprotection

-

After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

7. Cleavage and Global Deprotection

-

Wash the peptide-resin with DMF (3x), DCM (3x), and finally with methanol or isopropanol.

-

Dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours. During this step, the side-chain protecting groups are removed, and the oxazolidine ring of the pseudoproline is opened to yield the native serine residue.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis.

Caption: General workflow for SPPS incorporating a pseudoproline dipeptide.

Caption: Conversion of the pseudoproline to the native serine during cleavage.

References

Application Notes and Protocols for Coupling Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a pseudoproline dipeptide building block utilized in Solid-Phase Peptide Synthesis (SPPS) to overcome challenges associated with peptide aggregation and secondary structure formation. The oxazolidine ring of the pseudoproline moiety induces a "kink" in the peptide backbone, disrupting inter-chain hydrogen bonding that leads to aggregation.[1][2] This results in improved solvation of the growing peptide chain, leading to more efficient coupling and deprotection steps, and ultimately higher purity and yield of the final peptide.[1][2][3] These dipeptides are incorporated as single units because the direct acylation of the sterically hindered pseudoproline nitrogen is inefficient.[1]

This document provides detailed application notes on the coupling methods for this compound, including a comparison of common coupling reagents, experimental protocols, and strategies for monitoring and troubleshooting.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating the sterically hindered this compound dipeptide. While direct comparative studies on this specific dipeptide are limited, data from the acylation of the closely related H-Thr(ΨPro) residue provides valuable insights into the relative efficiencies of different activating agents. The following table summarizes the purity of the desired peptide product obtained using various Fmoc-amino acids with a standard coupling protocol.

| Coupling Reagent Combination | Activating Agent | Additive | Base | Typical Coupling Time | Reported Purity of Model Peptide (%)* |

| Uronium/Aminium Salts | |||||

| HBTU/DIPEA | HBTU | HOBt | DIPEA | 1-2 hours | ~75-94% (for efficient couplings) |

| HATU/DIPEA | HATU | HOAt | DIPEA | 1-2 hours | Generally high, similar to or exceeding HBTU |

| Carbodiimides | |||||

| DIC/HOBt | DIC | HOBt | - | 2-4 hours | Variable, can be lower for hindered couplings |

*Data adapted from a study on the acylation of H-Thr(ΨPro) derivatives in flow peptide chemistry, which serves as a model for the reactivity of pseudoproline residues. The purity represents the percentage of the desired product in the crude mixture.[4] For most standard amino acids, high purity was achieved, while more challenging couplings (e.g., with Asp) resulted in lower purity.[4]

Experimental Protocols

General Fmoc-SPPS Deprotection Protocol

This protocol outlines the standard steps for removing the Fmoc protecting group from the N-terminus of the growing peptide chain prior to the coupling of this compound.

Reagents:

-

20% Piperidine in DMF (v/v)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Wash the resin-bound peptide three times with DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Coupling Protocol for this compound using HBTU

This protocol provides a detailed procedure for the efficient coupling of the pseudoproline dipeptide using the uronium salt activator HBTU.

Reagents:

-

This compound

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

Procedure:

-

In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2.0 equivalents) in a minimal amount of DMF.

-

Add DIPEA (4.0 equivalents) to the solution and mix for 1-2 minutes to pre-activate the dipeptide.

-

Immediately add the activated dipeptide solution to the deprotected resin-bound peptide.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a suitable test (e.g., Isatin test).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Monitoring the Coupling Reaction: The Isatin Test

Due to the secondary amine nature of the pseudoproline, the standard Kaiser test is unreliable for monitoring the coupling reaction. The Isatin test is a recommended alternative.[5][6]

Reagents:

-

Isatin Solution:

-

2 g of isatin

-

60 mL of benzyl alcohol

-

2.5 g of Boc-Phe-OH

-

-

Prepare the solution by stirring isatin in benzyl alcohol for 2 hours, filtering any undissolved solid, and then dissolving Boc-Phe-OH in the filtrate.[6]

Procedure:

-

Withdraw a small sample of the resin beads (a few milligrams).

-

Wash the beads thoroughly with DMF to remove any residual reagents.

-

Place the washed beads in a small test tube.

-

Add 2-3 drops of the Isatin test solution.

-

Interpretation:

-

Blue beads: Incomplete coupling (free secondary amine present).

-

No color change or yellowish beads: Complete coupling.

-

Mandatory Visualizations

Caption: Standard workflow for the coupling of this compound in SPPS.

Caption: Potential side reactions during the coupling of this compound and their mitigation strategies.

Potential Side Reactions and Mitigation

While the use of pseudoproline dipeptides mitigates aggregation-related side reactions, other challenges can still arise during the coupling step.

-

Incomplete Coupling: Due to the steric hindrance of the pseudoproline dipeptide, incomplete coupling can occur.

-

Mitigation:

-

Use a more potent coupling reagent such as HATU.

-

Increase the coupling time and/or temperature (microwave synthesis can be beneficial).[1]

-

Perform a second coupling if the monitoring test indicates an incomplete reaction.

-

If recoupling is unsuccessful, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.

-

-

-

Racemization: Although the pseudoproline structure itself can reduce the risk of racemization at the C-terminal serine residue, the risk is not entirely eliminated, especially with prolonged activation times or the use of certain bases.[2]

-

Mitigation:

-

Avoid prolonged pre-activation times.

-

Use coupling reagents known for low racemization, such as COMU or HCTU.

-

Consider using a weaker base than DIPEA, such as collidine, especially for sensitive sequences.

-

-

-

Aspartimide Formation: If the sequence adjacent to the pseudoproline dipeptide contains an aspartic acid residue, there is a risk of aspartimide formation, particularly during the basic conditions of Fmoc deprotection. However, the incorporation of pseudoproline dipeptides has been shown to suppress this side reaction.[3]

-

Diketopiperazine Formation: This side reaction is common at the dipeptide stage of SPPS, leading to cleavage of the dipeptide from the resin.[7]

-

Mitigation:

-

Couple a pre-formed dipeptide (like this compound) instead of sequential single amino acid additions at the beginning of the synthesis.

-

Use a sterically hindered resin, such as 2-chlorotrityl chloride resin.

-

-

Conclusion

The use of this compound is a highly effective strategy for improving the synthesis of difficult peptide sequences. By selecting appropriate coupling reagents, optimizing reaction conditions, and employing reliable monitoring techniques, researchers can successfully incorporate this valuable building block to achieve higher purity and yield of their target peptides. Careful consideration of potential side reactions and their mitigation strategies will further enhance the success of the synthesis.

References

Revolutionizing the Synthesis of Aggregation-Prone Peptides: Application of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The synthesis of peptides prone to aggregation, a persistent challenge in pharmaceutical research and development, can be effectively overcome through the strategic incorporation of pseudoproline dipeptides. Specifically, the use of Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH has demonstrated remarkable success in disrupting the formation of secondary structures that lead to aggregation during solid-phase peptide synthesis (SPPS), thereby enhancing yield, purity, and solubility of the final peptide product. These application notes provide detailed protocols and supporting data for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences.

Aggregation-prone peptides, such as amyloid-beta and human Islet Amyloid Polypeptide (hIAPP), are notoriously difficult to synthesize using standard Fmoc-SPPS methodologies. The growing peptide chains often form intermolecular β-sheets, leading to incomplete coupling reactions, poor yields, and challenging purification processes.[1] The introduction of pseudoproline dipeptides, which create a temporary "kink" in the peptide backbone, effectively disrupts this secondary structure formation.[1] The oxazolidine ring of the pseudoproline moiety mimics the structure of proline, and this conformational disruption improves the solvation of the peptide chain, making it more accessible for subsequent coupling reactions.[1][2] This approach has been instrumental in the successful synthesis of long and complex peptides.[1]

Key Advantages of Incorporating this compound:

-

Prevention of Aggregation: The primary benefit is the disruption of inter-chain hydrogen bonding that leads to the formation of β-sheets.[1]

-

Improved Solubility: Peptides containing pseudoproline dipeptides exhibit enhanced solubility in common SPPS solvents.[1]

-

Increased Coupling Efficiency: By minimizing aggregation, the N-terminal of the growing peptide chain remains more accessible for acylation, leading to higher coupling efficiency.[1]

-

Higher Yield and Purity: The culmination of these advantages results in a significantly higher yield of the desired peptide with greater purity, simplifying downstream purification efforts.[1]

-

Traceless Removal: The pseudoproline moiety is stable during the Fmoc-SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native serine residue.[3]

Data Presentation: Synthesis of Human Islet Amyloid Polypeptide (hIAPP)

The synthesis of the 37-residue human Islet Amyloid Polypeptide (hIAPP), a highly amyloidogenic peptide implicated in type 2 diabetes, serves as a compelling case study for the efficacy of pseudoproline dipeptides. Standard Fmoc-SPPS of hIAPP often results in trace amounts of the desired product.[4] However, the incorporation of pseudoproline dipeptides at strategic locations within the sequence dramatically improves the synthetic outcome.

| Synthesis Strategy | Scale (mmol) | Yield of Pure Peptide (mg) | Reference |

| Standard Fmoc-SPPS | - | Traces of desired product | [4] |

| Fmoc-SPPS with Pseudoproline Dipeptides | 0.25 | 40-50 | [5] |

| Modified Fmoc-SPPS with Pseudoproline Dipeptides | 0.1 | 20 | [5] |

Experimental Protocols

General Workflow for Fmoc-SPPS of Aggregation-Prone Peptides

The following diagram illustrates the general workflow for the solid-phase synthesis of an aggregation-prone peptide, highlighting the incorporation of the this compound dipeptide.

Caption: General workflow for Fmoc-SPPS of aggregation-prone peptides.

Detailed Protocol: Synthesis of Human Islet Amyloid Polypeptide (hIAPP) using this compound

This protocol describes the manual solid-phase synthesis of the 37-residue human IAPP with an amidated C-terminus. Pseudoproline dipeptides are incorporated at strategic positions to prevent aggregation.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

This compound and other necessary pseudoproline dipeptides (e.g., Fmoc-Ala-Thr(ΨMe,MePro)-OH, Fmoc-Leu-Ser(ΨMe,MePro)-OH)[5]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (Standard):

-

In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with a coupling reagent (e.g., HBTU, 3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF (5 times).

-

-

Incorporation of this compound:

-

Iterative Synthesis: Repeat steps 2-4 for each amino acid in the hIAPP sequence. Incorporate other pseudoproline dipeptides as needed (e.g., at positions 8-9, 19-20, and 27-28 for hIAPP).[5]

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 2.

-

Washing: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Relationship of Aggregation and Mitigation

The following diagram illustrates the logical relationship between peptide aggregation during SPPS and the mitigating effect of incorporating a pseudoproline dipeptide.

Caption: Mitigation of peptide aggregation by pseudoproline incorporation.

References

- 1. chempep.com [chempep.com]

- 2. researchgate.net [researchgate.net]

- 3. bachem.com [bachem.com]